molecular formula C13H17N B183787 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine CAS No. 73402-80-9

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine

Cat. No.: B183787
CAS No.: 73402-80-9
M. Wt: 187.28 g/mol
InChI Key: TXVWAFWRJIHFKG-UHFFFAOYSA-N
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Description

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine is an organic compound with the molecular formula C13H17N It is characterized by the presence of a phenylprop-2-ynyl group attached to a 2-methylpropan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine typically involves the reaction of 2-methylpropan-2-amine with 3-phenylprop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The phenylprop-2-ynyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(3-phenylprop-2-ynyl)propan-1-amine
  • N-(2-methylpropyl)-3-phenylprop-2-yn-1-amine

Uniqueness

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,14H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWAFWRJIHFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405899
Record name 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73402-80-9
Record name 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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